Solriamfetol (CAS 178429-62-4) is an optically pure phenylalanine derivative and a highly selective dopamine and norepinephrine reuptake inhibitor (DNRI). In its standard hydrochloride salt form, it is a chemically stable, BCS Class I compound characterized by high aqueous solubility across a broad pH range and high permeability [1]. Unlike legacy wake-promoting agents, solriamfetol undergoes minimal hepatic metabolism, being excreted predominantly unchanged (>95%) in urine, which preserves its structural integrity in complex biological matrices[2]. For procurement professionals and researchers, solriamfetol provides a highly reproducible, vehicle-free dosing profile and a precise pharmacological mechanism devoid of off-target serotonergic or vesicular-release confounding.
Substituting solriamfetol with generic wake-promoting agents like modafinil or amphetamines introduces severe methodological and physical handling flaws. Modafinil is practically insoluble in water, requiring complex lipid vehicles or organic co-solvents that introduce dosing variability and vehicle-related artifacts during in vivo administration [1]. Furthermore, modafinil and armodafinil actively induce CYP3A4 and inhibit CYP2C19, which can prematurely metabolize co-administered compounds in polypharmacy models [2]. Conversely, substituting with amphetamines fundamentally alters the neurochemical baseline by forcing vesicular monoamine release rather than pure reuptake inhibition, triggering distinct neurotoxic and hyper-locomotor pathways that heavily skew comparative behavioral data [3].
Solriamfetol hydrochloride is classified as a BCS Class I compound, demonstrating high solubility and permeability, and is freely soluble in water across a pH range of 1 to 7[1]. In stark contrast, modafinil is practically insoluble in water and is classified as a BCS Class II or IV compound, necessitating the use of suspensions or organic co-solvents for liquid formulations. This fundamental physicochemical difference allows solriamfetol to be formulated as a stable, 100% aqueous solution for precise dosing.
| Evidence Dimension | Aqueous solubility and BCS Classification |
| Target Compound Data | Freely soluble in water (pH 1-7); BCS Class I |
| Comparator Or Baseline | Modafinil: Practically insoluble in water; BCS Class II/IV |
| Quantified Difference | 100% aqueous solubility without co-solvents (Solriamfetol) vs. obligate suspension/lipid vehicle requirement (Modafinil) |
| Conditions | Standard aqueous buffer solutions (pH 1-7) at ambient temperature |
Eliminates the need for complex lipid vehicles or DMSO in preclinical dosing, reducing vehicle-induced artifacts and ensuring highly reproducible bioavailability.
Solriamfetol is excreted >95% unchanged in the urine and is neither a substrate nor a clinically significant inducer or inhibitor of major cytochrome P450 enzymes, including CYP3A4 and CYP2C19 [1]. Armodafinil and modafinil, however, undergo extensive hepatic metabolism and act as weak to moderate inducers of CYP3A4 and inhibitors of CYP2C19. This metabolic stability ensures that solriamfetol does not alter the pharmacokinetic profiles of co-administered drugs.
| Evidence Dimension | Metabolic clearance route and CYP450 induction |
| Target Compound Data | >95% excreted unchanged in urine; no CYP3A4 induction |
| Comparator Or Baseline | Armodafinil/Modafinil: Extensive hepatic metabolism; active CYP3A4 inducers |
| Quantified Difference | >95% renal excretion vs. primary hepatic CYP metabolism with auto-induction |
| Conditions | In vitro human hepatocyte assays and in vivo pharmacokinetic profiling |
Crucial for multi-drug screening models where CYP induction by the wake-promoting agent would prematurely clear co-administered experimental compounds.
In vitro functional assays demonstrate that solriamfetol acts as a selective DNRI, inhibiting the dopamine transporter (DAT) with an IC50 of 2.9 µM and the norepinephrine transporter (NET) with an IC50 of 4.4 µM, while displaying negligible affinity for the serotonin transporter (SERT) with an IC50 > 100 µM [1]. Broad-spectrum monoamine inhibitors, such as indatraline or cocaine, exhibit high SERT affinity (Ki < 10 nM), which confounds the isolation of catecholamine-specific pathways.
| Evidence Dimension | Transporter reuptake inhibition (IC50) |
| Target Compound Data | DAT IC50 = 2.9 µM; NET IC50 = 4.4 µM; SERT IC50 > 100 µM |
| Comparator Or Baseline | Broad-spectrum inhibitors (e.g., indatraline): SERT Ki < 10 nM |
| Quantified Difference | >20-fold selectivity for DAT/NET over SERT |
| Conditions | In vitro functional transporter assays using HEK293 cells |
Allows precise isolation of dopamine and norepinephrine pathways in behavioral and neurochemical assays without off-target serotonergic effects.
Microdialysis and in vitro release assays confirm that solriamfetol elevates extracellular dopamine strictly via reuptake blockade, completely lacking the vesicular monoamine releasing properties characteristic of amphetamines [1]. While amphetamine forces direct vesicular dopamine release with an EC50 in the low nanomolar range, solriamfetol's pure reuptake mechanism avoids the neurotoxic stress and severe abuse liabilities associated with vesicular releasers.
| Evidence Dimension | Mechanism of extracellular dopamine elevation |
| Target Compound Data | Pure reuptake blockade (no vesicular release) |
| Comparator Or Baseline | Amphetamine: Potent vesicular dopamine release (low nM EC50) |
| Quantified Difference | Complete absence of vesicular monoamine release vs. forced vesicular efflux |
| Conditions | In vivo microdialysis and in vitro monoamine release assays |
Enables the study of sustained wake-promotion and catecholamine signaling without the neurotoxic stress and severe abuse liabilities associated with vesicular releasers.
Because solriamfetol is a BCS Class I compound that is freely soluble in water, it is the optimal choice for preparing stable, vehicle-free aqueous solutions for intravenous injections or oral gavage in rodent models. This eliminates the confounding variables introduced by the lipid suspensions or organic solvents required for modafinil [1].
Solriamfetol's lack of CYP450 induction and >95% unchanged renal excretion makes it an ideal baseline wake-promoting agent in complex polypharmacy studies. Researchers can co-administer experimental therapeutics without the risk of CYP3A4-mediated accelerated clearance, a major limitation when using armodafinil or modafinil [2].
In neuropharmacological research isolating reuptake mechanisms, solriamfetol provides a clean DNRI profile without triggering vesicular monoamine release. This makes it superior to amphetamines for studying sustained cognitive enhancement and wake-promotion without inducing neurotoxicity or severe hyper-locomotor artifacts [3].